molecular formula C9H19NO2 B15260892 4-(1-Aminobutan-2-yl)oxan-4-ol

4-(1-Aminobutan-2-yl)oxan-4-ol

Cat. No.: B15260892
M. Wt: 173.25 g/mol
InChI Key: IAASGESPUMKGDU-UHFFFAOYSA-N
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Description

4-(1-Aminobutan-2-yl)oxan-4-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminobutan-2-yl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutan-2-yl)oxan-4-ol can be achieved through several methods. One common approach involves the reductive amination of oxan-4-one with 1-aminobutan-2-ol under catalytic hydrogenation conditions . This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalytic methods using amine dehydrogenases have been explored for the production of chiral amines and amino alcohols, including this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutan-2-yl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxane ring can be reduced to form a more saturated cyclic structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxan-4-one derivatives.

    Reduction: Formation of more saturated oxane derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-(1-Aminobutan-2-yl)oxan-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Aminobutan-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxane ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminobutan-2-yl)oxan-4-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(1-aminobutan-2-yl)oxan-4-ol

InChI

InChI=1S/C9H19NO2/c1-2-8(7-10)9(11)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3

InChI Key

IAASGESPUMKGDU-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCOCC1)O

Origin of Product

United States

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